molecular formula C26H23ClN2O2S2 B14962569 4-[(4-chlorobenzyl)oxy]-N-[(1Z)-6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline

4-[(4-chlorobenzyl)oxy]-N-[(1Z)-6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline

Cat. No.: B14962569
M. Wt: 495.1 g/mol
InChI Key: ALSNLIITFPCKIK-UHFFFAOYSA-N
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Description

(1Z)-N-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-6-METHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE is a complex organic compound characterized by its unique structure, which includes a quinoline core, methoxy groups, and a chlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-6-METHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Quinoline Core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of Methoxy Groups: Methoxylation can be performed using methanol and a suitable catalyst under reflux conditions.

    Attachment of the Chlorophenyl Moiety: This step involves a nucleophilic substitution reaction where the chlorophenyl group is introduced using a chlorophenyl halide and a base.

    Formation of the Dithiolo Ring: The dithiolo ring can be formed through a cyclization reaction involving sulfur sources and appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The chlorophenyl moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents or halogenating agents under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound may be investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, the compound’s potential therapeutic properties can be explored. Its ability to undergo various chemical reactions makes it a versatile scaffold for designing new drugs.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (1Z)-N-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-6-METHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (1Z)-N-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-6-METHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C26H23ClN2O2S2

Molecular Weight

495.1 g/mol

IUPAC Name

N-[4-[(4-chlorophenyl)methoxy]phenyl]-6-methoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine

InChI

InChI=1S/C26H23ClN2O2S2/c1-26(2)24-22(20-5-4-6-21(30-3)23(20)29-26)25(33-32-24)28-18-11-13-19(14-12-18)31-15-16-7-9-17(27)10-8-16/h4-14,29H,15H2,1-3H3

InChI Key

ALSNLIITFPCKIK-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C3=C(N1)C(=CC=C3)OC)C(=NC4=CC=C(C=C4)OCC5=CC=C(C=C5)Cl)SS2)C

Origin of Product

United States

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